molecular formula C6H12N4O B13221138 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine

2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine

Cat. No.: B13221138
M. Wt: 156.19 g/mol
InChI Key: OIVNKVVKBLKCKP-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine typically involves the reaction of 2-(2H-1,2,3-triazol-2-yl)ethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,2,3-Triazol-2-yl)ethanol
  • 1,2,3-Triazole
  • 2-(2H-1,2,3-Triazol-2-yl)ethanamine

Uniqueness

2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine is unique due to its specific structure, which combines the triazole ring with an ethoxyethanamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the ethoxy group can enhance its solubility and reactivity compared to simpler triazole derivatives .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-[2-(triazol-2-yl)ethoxy]ethanamine

InChI

InChI=1S/C6H12N4O/c7-1-5-11-6-4-10-8-2-3-9-10/h2-3H,1,4-7H2

InChI Key

OIVNKVVKBLKCKP-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)CCOCCN

Origin of Product

United States

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